molecular formula C16H14O5 B190329 oxyimperatorin CAS No. 35740-18-2

oxyimperatorin

Cat. No. B190329
CAS RN: 35740-18-2
M. Wt: 286.28 g/mol
InChI Key: CTJZWFCPUDPLME-UHFFFAOYSA-N
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Description

Oxyimperatorin is a natural product from Angelica dahurica . It is a member of furanocoumarin . The chemical name for oxyimperatorin is 9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one .


Molecular Structure Analysis

The molecular formula of oxyimperatorin is C16H14O5 . Its molecular weight is 286.28 . The structure is consistent with the structure determined by H-NMR .


Physical And Chemical Properties Analysis

Oxyimperatorin appears as a white-beige powder . It is soluble in DMSO at 90 mg/mL (ultrasonic) . The storage conditions vary depending on the form and temperature .

Scientific Research Applications

Neuroprotective Activity

Oxyimperatorin has been found to have neuroprotective activity. It has been used in research to investigate its effects on LPS-induced neuroinflammation in both in vitro and in vivo models .

Anti-Inflammatory Properties

Oxyimperatorin has shown significant anti-inflammatory properties. It has been found to attenuate LPS-induced neuroinflammation in vitro and in vivo .

Suppression of Microglial Activation

Microglia-mediated neuroinflammation is a key pathological feature in many neurological diseases. Oxyimperatorin has been found to suppress microglial activation, which is considered a potential therapeutic strategy for reducing neuronal damage .

Inhibition of NF-κB p65 Signaling

The compound has been found to inhibit LPS-induced NF-κB p65 phosphorylation and nuclear translocation . This suggests that Oxyimperatorin could be a potential therapeutic agent for conditions where NF-κB p65 signaling is implicated.

Reduction of Pro-Inflammatory Cytokines

Oxyimperatorin has been found to significantly attenuate the production of free radicals, inducible nitric oxide synthase, cyclooxygenase-2, and pro-inflammatory cytokines in BV-2 microglia without causing cytotoxicity .

Transition of M1 Pro-Inflammatory Microglia

Oxyimperatorin has been found to reduce the M1 pro-inflammatory transition in LPS-stimulated BV-2 microglia . This suggests that it could have potential applications in the treatment of neuroinflammatory conditions.

Safety and Hazards

The safety data sheet of oxyimperatorin suggests using safety goggles with side-shields, protective gloves, and impervious clothing when handling the compound . It also recommends using a suitable respirator .

properties

IUPAC Name

9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJZWFCPUDPLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957146
Record name 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxyimperatorin

CAS RN

35740-18-2
Record name Oxyimperatorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035740182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-[(3,3-Dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00957146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action for oxyimperatorin's anti-inflammatory effects?

A1: Research indicates that oxyimperatorin attenuates LPS-induced microglial activation, a key process in inflammatory responses, by suppressing the NF-κB p65 signaling pathway []. This suggests that oxyimperatorin's anti-inflammatory effects are mediated, at least in part, through modulation of this specific signaling pathway.

Q2: Can you elaborate on the extraction of oxyimperatorin from its natural source?

A2: Oxyimperatorin is primarily extracted from Angelica dahurica, a plant known for its medicinal properties. Studies have explored the use of supercritical CO₂ extraction as an efficient method for obtaining oxyimperatorin from this plant [, ]. Factors like extraction pressure, temperature, time, and separation pressure significantly influence the yield of oxyimperatorin and other coumarins [, ].

Q3: What analytical techniques are commonly employed for the identification and quantification of oxyimperatorin?

A3: High-performance liquid chromatography (HPLC) serves as a primary method for determining the content of oxyimperatorin in plant extracts []. Additionally, gas chromatography-mass spectrometry (GC-MS) has been utilized to analyze and quantify oxyimperatorin alongside other coumarin constituents [, ]. These techniques facilitate the identification and measurement of oxyimperatorin in complex mixtures.

Q4: Have there been any attempts to model and predict the extraction yield of oxyimperatorin?

A4: Yes, researchers have explored using artificial neural networks, specifically back-propagation neural networks (BP-NN), to predict the extraction of coumarins, including oxyimperatorin, from Angelica dahurica using supercritical CO₂ []. These models incorporate parameters like extraction pressure, temperature, time, separation pressure, and particle size to forecast extraction outcomes.

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